Doxorubicin-13C,3d (TFA) is a derivative of Doxorubicin, a well-known anthracycline antibiotic used primarily in cancer therapy. This compound is distinguished by the incorporation of carbon-13 isotopes, which are utilized in various research applications, particularly in metabolic studies and drug metabolism investigations. The "TFA" designation indicates the presence of trifluoroacetic acid, which is often used in the synthesis and purification processes of organic compounds.
Doxorubicin-13C,3d (TFA) can be sourced from specialized chemical suppliers and is often used in academic and industrial research settings. It is synthesized through advanced organic chemistry techniques that involve the modification of the parent Doxorubicin structure to incorporate carbon-13 isotopes.
This compound falls under the classification of anticancer agents, specifically within the category of anthracycline antibiotics. Its unique isotopic labeling classifies it as a stable isotope-labeled compound, which is essential for tracing studies in pharmacokinetics and metabolic pathways.
The synthesis of Doxorubicin-13C,3d (TFA) typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. The use of trifluoroacetic acid aids in stabilizing intermediates during synthesis.
Doxorubicin-13C,3d (TFA) retains the core structure of Doxorubicin but features carbon-13 isotopes at specific positions. The molecular formula remains consistent with Doxorubicin but includes isotopic notation for carbon:
where x indicates the number of carbon-13 atoms incorporated.
The molecular weight of Doxorubicin-13C,3d (TFA) will vary slightly due to the presence of carbon-13 isotopes, which can be calculated based on the ratio of carbon-12 to carbon-13 in the compound.
Doxorubicin-13C,3d (TFA) can participate in various chemical reactions typical for anthracycline derivatives:
The reactions are often monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, which can also confirm the presence of carbon-13 isotopes.
Doxorubicin exerts its anticancer effects primarily through intercalation into DNA, leading to disruption of DNA replication and transcription. The presence of carbon-13 isotopes allows researchers to trace metabolic pathways and understand how modifications to Doxorubicin influence its pharmacodynamics.
Studies have shown that Doxorubicin's mechanism involves:
Doxorubicin-13C,3d (TFA) exhibits physical properties similar to those of Doxorubicin:
The chemical properties include:
Relevant data includes melting point and boiling point measurements, which are critical for handling and formulation purposes.
Doxorubicin-13C,3d (TFA) has several scientific applications:
This compound represents a valuable tool for researchers aiming to enhance understanding of anthracycline pharmacology and improve cancer treatment strategies.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: